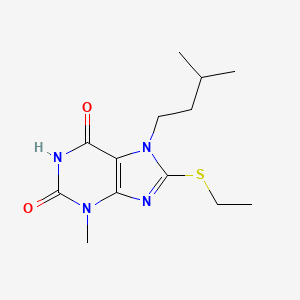![molecular formula C21H27N7O2 B2382978 1-(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-on CAS No. 920376-40-5](/img/structure/B2382978.png)
1-(4-(3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C21H27N7O2 and its molecular weight is 409.494. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Triazolothiadiazine und seine Derivate, die eine ähnliche Struktur wie die Verbindung aufweisen, weisen vielfältige pharmakologische Aktivitäten auf, darunter Antitumoraktivitäten .
Antibakterielle Aktivität
Verbindungen mit einer 1,2,4-Triazin-, 1,2,4-Triazol- oder 1,2,4-Triazolo-1,2,4,5-Tetrazinstruktur wurden als antibakterielle Mittel eingesetzt . In ähnlicher Weise haben 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Analoga eine gute Aktivität gegen S. aureus gezeigt.
Analgetische und entzündungshemmende Aktivität
Triazolothiadiazinderivate wurden auch als analgetisch und entzündungshemmend gefunden .
Antioxidative Aktivität
Es wurde festgestellt, dass diese Verbindungen auch antioxidative Eigenschaften aufweisen .
Antivirale Aktivität
Triazolothiadiazinderivate haben sich als antiviral erwiesen .
Enzymhemmer
Es wurde festgestellt, dass diese Verbindungen verschiedene Enzyme hemmen, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Anti-Lipase und Aromatase .
Antituberkulosemittel
Triazolothiadiazinderivate wurden auch als Antituberkulosemittel eingesetzt .
LSD1-Inhibitoren
Das [1,2,3]triazolo[4,5-d]pyrimidin-Gerüst, das der Verbindung ähnelt, kann als Vorlage für die Entwicklung neuer LSD1-Inhibitoren verwendet werden .
Wirkmechanismus
Target of Action
The primary target of this compound is the Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and chromatin remodeling .
Mode of Action
The compound binds to USP28, inhibiting its enzymatic activity . This inhibition disrupts the normal function of USP28, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. For instance, it can lead to the stabilization of proteins that are normally degraded through ubiquitination, altering cell cycle progression and DNA damage response . The exact downstream effects can vary depending on the cellular context and the specific proteins involved.
Pharmacokinetics
Like other triazolopyrimidine derivatives, it is expected to have good bioavailability
Result of Action
The inhibition of USP28 by this compound can have various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It can also affect the cell cycle and the epithelial-mesenchymal transition (EMT) progression in cancer cells .
Biochemische Analyse
Biochemical Properties
This compound has been found to interact with CDK2 , a cyclin-dependent kinase . CDK2 is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Cellular Effects
The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one significantly inhibits the growth of examined cell lines . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 . It binds to the active site of CDK2, leading to the inhibition of this enzyme .
Temporal Effects in Laboratory Settings
It has been observed that the compound displays potent dual activity against the examined cell lines and CDK2 .
Eigenschaften
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-5-30-16-8-6-15(7-9-16)28-19-17(24-25-28)18(22-14-23-19)26-10-12-27(13-11-26)20(29)21(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBPRLFHCOHDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)C)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
![4-methanesulfonyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2382900.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)




![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

